molecular formula C17H15F2NO B1325718 3'-Azetidinomethyl-3,4-difluorobenzophenone CAS No. 898772-24-2

3'-Azetidinomethyl-3,4-difluorobenzophenone

Cat. No. B1325718
M. Wt: 287.3 g/mol
InChI Key: LOVPLGNCWQQYHE-UHFFFAOYSA-N
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Description

3’-Azetidinomethyl-3,4-difluorobenzophenone, also known as AF-1, is a fluorine-containing compound. It has a molecular formula of C17H15F2NO and a molecular weight of 287.31 g/mol .


Molecular Structure Analysis

The molecular structure of 3’-Azetidinomethyl-3,4-difluorobenzophenone consists of a benzophenone core with a 3,4-difluoro substitution and an azetidinomethyl group at the 3’ position .

Scientific Research Applications

Synthesis and Biochemical Evaluation

Research indicates that certain 3-phenoxy-1,4-diarylazetidin-2-ones, structurally similar to 3'-Azetidinomethyl-3,4-difluorobenzophenone, have been explored for their potent antiproliferative properties, particularly against breast cancer cells. These compounds, through X-ray crystallography, have been studied for their potential in disrupting microtubular structures, inducing G2/M arrest and apoptosis, and interacting with tubulin at the colchicine-binding site. Specific compounds like trans-4-(3-hydroxy-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one and trans-4-(3-amino-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one demonstrated significant potency, with IC50 values in the nanomolar range, indicating their promise in clinical applications for cancer treatment (Greene et al., 2016).

Synthesis of Cytotoxic Azetidinones

Another study synthesized a range of 1,3,4-trisubstituted and 3,4-disubstituted 2-azetidinones to explore the relationship between their structure and biological properties. Notably, certain (3S,4S)-1-(4-methoxyphenyl)-3-methyl-2-azetidinones, structurally akin to 3'-Azetidinomethyl-3,4-difluorobenzophenone, showed significant in vitro anticancer effects across various cancer cell cultures. These findings suggest a potential avenue for the development of new therapeutic agents based on the structural framework of azetidinones (Veinberg et al., 2003).

Practical Synthesis of Biotin Intermediates

In a different domain, the azetidinone ring, related to 3'-Azetidinomethyl-3,4-difluorobenzophenone, was utilized in a practical synthesis process for an intermediate of biotin. This process underscores the chemical versatility and significance of azetidinone structures in synthesizing complex biomolecules, further highlighting the potential utility of 3'-Azetidinomethyl-3,4-difluorobenzophenone in various biochemical syntheses (Kale et al., 2007).

properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(3,4-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO/c18-15-6-5-14(10-16(15)19)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVPLGNCWQQYHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643280
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(3,4-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Azetidinomethyl-3,4-difluorobenzophenone

CAS RN

898772-24-2
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(3,4-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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